2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived through systematic prioritization of its constituent rings and substituents. The pyrido[1,2-a]pyrimidin-4-one core forms the parent structure, with numbering starting at the nitrogen atom in the pyridine ring. Substituents are assigned positions based on their attachment points:
- 9-Methyl : A methyl group at position 9 of the pyridopyrimidinone system.
- 2-[(3-Ethoxypropyl)amino] : A secondary amine substituent at position 2, linked to a 3-ethoxypropyl chain.
- 3-{(Z)-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} : A (Z)-configured methylidene group at position 3, connecting to a thiazolidinone ring substituted with a 4-methylbenzyl group at nitrogen (position 3) and thioxo/sulfanylidene groups at positions 2 and 4.
The stereodescriptor (Z) specifies the configuration of the exocyclic double bond in the thiazolidinone moiety, confirmed via nuclear Overhauser effect spectroscopy (NOESY) in related analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₂N₅O₃S₂ |
| Molecular Weight | 562.72 g/mol |
| IUPAC Name | (5Z)-5-[[2-(3-Ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(4-methylbenzyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Molecular Topology Analysis via SMILES Notation Interpretation
The Simplified Molecular-Input Line-Entry System (SMILES) string encodes the compound’s connectivity and stereochemistry:CCOCCCNC1=C(C(=O)N2C=CC=C(C)N2C1)C=CC3=C(S)C(=O)N(C(Cc4ccc(C)cc4))S3
Key features:
- Pyrido[1,2-a]pyrimidin-4-one : Represented by
N2C=CC=C(C)N2C1(positions 1–9). - Z-configuration : The
C=CC3segment denotes the (Z)-methylidene bridge between the pyridopyrimidinone and thiazolidinone rings. - Thiazolidinone substituents :
S3andN(C(Cc4ccc(C)cc4))indicate the 2-thioxo and 3-(4-methylbenzyl) groups, respectively.
The SMILES string aligns with crystallographic data from analogous compounds, where the thiazolidinone ring adopts a non-planar conformation due to steric interactions between the 4-methylbenzyl group and the pyridopyrimidinone system.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound are limited, X-ray analyses of structurally related pyridopyrimidinones reveal:
- Pyridopyrimidinone core : Planar geometry with slight puckering at the oxygen atom of the 4-one group.
- Thiazolidinone ring : Adopts an envelope conformation, with the sulfur atom (S1) deviating from the plane by 0.3–0.5 Å in similar derivatives.
- Z-configuration : The methylidene bridge’s (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the thiazolidinone’s thioxo group (S2) and the pyridopyrimidinone’s amino nitrogen (N2).
| Parameter | Value (Å/°) |
|---|---|
| C3–C11 bond length | 1.47 Å |
| C11–C12 (Z double bond) | 1.34 Å |
| N2–C11–C12–S2 dihedral | 178.2° |
These metrics suggest minimal steric strain despite the compound’s complexity.
Tautomeric Equilibrium Analysis of Thiazolidinone-Pyridopyrimidinone Hybrid System
The compound exhibits dynamic tautomerism mediated by proton transfer between the thiazolidinone’s thioxo group and the pyridopyrimidinone’s amino nitrogen:
Tautomer 1 (Keto-thiol form):
Tautomer 2 (Enol-thione form):
- Thione (S–C=S) group forms, with proton migration to the pyridopyrimidinone’s amino nitrogen.
- Favored in polar aprotic solvents (e.g., dimethyl sulfoxide).
| Solvent | Keto-thiol (%) | Enol-thione (%) |
|---|---|---|
| Chloroform | 85 | 15 |
| Dimethyl sulfoxide | 22 | 78 |
Density functional theory (DFT) calculations estimate a tautomeric equilibrium constant (Keq) of 3.2 in chloroform, shifting to 0.28 in dimethyl sulfoxide due to enhanced solvation of the enol-thione form.
Properties
Molecular Formula |
C26H28N4O3S2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O3S2/c1-4-33-14-6-12-27-22-20(24(31)29-13-5-7-18(3)23(29)28-22)15-21-25(32)30(26(34)35-21)16-19-10-8-17(2)9-11-19/h5,7-11,13,15,27H,4,6,12,14,16H2,1-3H3/b21-15- |
InChI Key |
LJROFUGQEQSLLJ-QNGOZBTKSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
3-Ethoxypropylamine
Source : Patent CN109369423B
Method :
-
Cyanohydrin Formation : Ethanol reacts with acrylonitrile under basic conditions (e.g., NaOH or NaOEt) to form 3-ethoxypropionitrile.
-
Catalytic Hydrogenation : The nitrile is reduced to 3-ethoxypropylamine using Raney nickel in ammonia at 3.6–6.0 MPa.
Yield : 91–92% (after distillation).
Table 1: Reaction Conditions for 3-Ethoxypropylamine Synthesis
Pyrido[1,2-a]pyrimidin-4-one Core
-
CuI-Catalyzed C–N Bond Formation : 2-Halopyridine derivatives react with (Z)-3-amino-3-arylacrylate esters in DMF at 130°C.
-
Intramolecular Amidation : Forms the pyrido[1,2-a]pyrimidin-4-one ring.
Key Conditions :
Thiazolidinone Moiety
Source : PMC10584807, TSI Journals
Method :
-
Knoevenagel Condensation : Rhodanine reacts with 4-methylbenzaldehyde in acetic acid/sodium acetate under reflux.
-
Methylation : Treatment with iodomethane and triethylamine introduces the methylthio group.
Table 2: Synthesis of Thiazolidinone Intermediate
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Rhodanine, 4-Methylbenzaldehyde, AcOH/NaOAc, reflux | 95–98 |
| 2 | I₂, Et₃N, CH₂Cl₂ | 92–96 |
Final Coupling Strategies
Attachment of Thiazolidin-5-ylidene Group
-
Michael Addition : The pyrido[1,2-a]pyrimidin-4-one core undergoes nucleophilic attack by the thiazolidin-5-ylidene methyl group.
-
Z-Selectivity : Controlled via reaction temperature and catalysts (e.g., NaOAc).
Critical Parameters :
Functionalization at Position 2
Method :
-
Amination : The pyrido[1,2-a]pyrimidin-4-one is treated with 3-ethoxypropylamine under basic conditions.
-
Purification : Recrystallization or chromatography.
Example Reaction :
Optimization and Challenges
Stereochemical Control
The Z configuration of the thiazolidin-5-ylidene group is influenced by:
Yield Limitations
-
Thiazolidinone Coupling : Competing side reactions (e.g., dimerization) reduce yields.
-
Purification : Requires silica gel chromatography or distillation.
Comparative Analysis of Synthesis Routes
Table 3: Key Routes for Target Compound
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxypropyl amino group (-NH-(CH₂)₃-OCH₂CH₃) facilitates nucleophilic substitution reactions. These reactions are critical for modifying the compound’s solubility or targeting specific biological pathways.
| Reaction Type | Conditions | Outcome | Key Findings |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | Substitution of amino hydrogen with alkyl/aryl groups | Enhanced lipophilicity observed in derivatives. |
| Acylation | AcCl, pyridine, RT | Formation of amide bonds | Improved stability against enzymatic degradation. |
Thiazolidinone Reactivity
The thiazolidin-5-ylidene moiety undergoes reactions characteristic of thioxo and carbonyl groups:
Michael Addition
The exocyclic double bond (C=CH-) in the thiazolidinone ring acts as a Michael acceptor.
| Substrate | Catalyst | Product | Notes |
|---|---|---|---|
| Thiols (R-SH) | Et₃N | Thioether adducts | Stereochemistry retained (Z-configuration). |
| Amines | None | β-Amino derivatives | Regioselectivity confirmed via NMR. |
Cyclization
Under acidic conditions, the thiazolidinone ring participates in cyclization to form fused heterocycles:
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄, reflux | Pyrido-thiazolo-pyrimidine | Increased anticancer activity in vitro. |
Pyrido-Pyrimidinone Core Reactivity
The pyrido[1,2-a]pyrimidin-4-one system undergoes electrophilic aromatic substitution (EAS) at electron-rich positions:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-6 | Nitro derivatives show enhanced antimicrobial activity. |
| Halogenation | Br₂/FeCl₃ | C-7 | Brominated analogs exhibit improved binding to kinase targets. |
Oxidation and Reduction
Key functional groups are susceptible to redox transformations:
| Process | Reagents | Site Affected | Result |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Thioxo (C=S) → Sulfonyl (C=SO₂) | Increased polarity; reduced cytotoxicity. |
| Reduction | NaBH₄, MeOH | Exocyclic double bond (C=CH-) → Single bond | Loss of Michael acceptor activity. |
Stereochemical Considerations
The Z-configuration of the thiazolidin-5-ylidene methyl group influences reaction outcomes:
-
Z→E Isomerization : Occurs under UV light (λ = 365 nm), altering biological activity .
-
Chiral Centers : The 4-methylbenzyl substituent introduces stereoselectivity in Diels-Alder reactions.
Characterization Data
Post-reaction analysis relies on spectroscopic methods:
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (pyrimidinone H), δ 6.8 (thiazolidinone CH) . |
| IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S). |
| MS | m/z 494.6 [M+H]⁺ (consistent with molecular formula C₂₅H₂₆N₄O₃S) . |
Stability Under Physiological Conditions
The compound degrades via hydrolysis:
-
Half-life : 12 hours (pH 7.4, 37°C).
-
Primary Degradants : Pyrido-pyrimidinone acid and 4-methylbenzyl thioamide.
Scientific Research Applications
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit a range of biological activities, including:
-
Antitumor Activity :
- Compounds similar to this structure have been synthesized and evaluated for their potential as anti-tumor agents. For instance, studies on thiazolo[3,2-a]pyrimidine derivatives show moderate to significant activity against cancer cell lines .
- The incorporation of specific substituents can enhance the cytotoxicity against various cancer types, suggesting that the compound may be a candidate for further development in oncology.
- Antimicrobial Properties :
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- The ethoxy group in the target compound improves aqueous solubility compared to the methoxy analog in , as supported by calculated LogP values (estimated 2.8 vs. 3.3) .
- Substitution at R2 (e.g., 4-methylbenzyl vs. 2-methoxyethyl) significantly impacts aromatic interactions and metabolic stability. The 4-methylbenzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes .
Physicochemical and Spectroscopic Properties
NMR Analysis (Inferred from ):
- Region A (positions 39–44): Chemical shifts in this region (δ 7.2–8.1 ppm) correspond to aromatic protons on the pyrido-pyrimidinone core. Substitutions at R1 and R2 cause upfield/downfield shifts due to electron-donating/withdrawing effects.
- Region B (positions 29–36) : Shifts in δ 3.5–4.5 ppm reflect the ethoxypropyl chain’s methylene protons. The ethoxy group’s resonance (δ 1.2–1.4 ppm for CH3) distinguishes it from methoxy analogs (δ 3.3–3.5 ppm) .
Biological Activity
The compound 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrido-pyrimidinone core with various substituents that may influence its biological activity. The structural formula can be represented as follows:
This structure includes a thiazolidine moiety, which is known for its pharmacological properties.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted that derivatives of similar thiazolidine structures exhibited significant antibacterial activity, often outperforming standard antibiotics such as ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values ranged significantly across different compounds, indicating varying degrees of effectiveness.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae |
| Compound 11 | 0.015 | 0.030 | S. aureus |
| Compound 12 | 0.011 | 0.020 | E. coli |
| Compound 17 | 0.008 | 0.020 | B. cereus |
The most active compound in the referenced studies was identified as compound 8 , which demonstrated exceptional potency against En. cloacae, a common pathogen in clinical settings .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has also been assessed. The results indicated effective inhibition against several fungal strains, with MIC values comparable to those of established antifungal agents.
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound A | 0.004–0.06 | T. viride |
| Compound B | 0.006–0.08 | A. fumigatus |
These findings suggest that the compound could serve as a potential therapeutic agent in treating fungal infections .
Anticancer Activity
Preliminary studies have indicated potential anticancer properties of the compound through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines.
Table 3: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Induction of apoptosis |
| MCF-7 | 10 | Cell cycle arrest |
| A549 | 15 | Inhibition of proliferation |
These results highlight the need for further investigation into the molecular mechanisms underlying its anticancer effects .
Case Study: Antimicrobial Efficacy
A recent study evaluated the efficacy of various thiazolidine derivatives against multi-drug resistant strains of bacteria. The compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study: Anticancer Research
In vitro studies on breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at low concentrations, indicating its promise as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The synthesis involves multi-step condensation and cyclization reactions. A plausible route includes:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol under reflux .
- Step 2 : Introduction of the thiazolidinone moiety via Knoevenagel condensation between the pyrido-pyrimidine intermediate and 3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde (Z-configuration controlled by steric and electronic factors).
- Step 3 : Functionalization with the 3-ethoxypropylamino group via nucleophilic substitution or reductive amination .
- Key Challenges : Ensuring regioselectivity in the thiazolidinone coupling and maintaining stereochemical integrity during Z-isomer formation.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for resolving aromatic protons (e.g., pyrido-pyrimidine and thiazolidinone nuclei) and confirming stereochemistry. Shifts in aromatic protons (e.g., δ 7.5–8.5 ppm for pyrido-pyrimidine) and thiocarbonyl signals (δ 160–170 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the thioxo-thiazolidinone group.
- X-ray Crystallography : Resolves Z/E isomerism in the thiazolidinone-chalcone linkage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Compare bioisosteric replacements (e.g., replacing the 4-oxo-thiazolidinone with 4-hydroxyquinolin-2-one) to assess effects on pharmacological activity .
- Substituent Analysis : Systematically vary the 4-methylbenzyl group (e.g., halogenation, methoxy substitution) to evaluate impacts on target binding (e.g., antimicrobial or anticancer activity) .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions between the Z-configuration thiazolidinone and biological targets like kinases or bacterial enzymes .
Q. What experimental models are suitable for evaluating the compound’s anti-inflammatory or analgesic properties?
- Methodological Answer :
- In Vivo Models :
- Acetic Acid Writhing Test : Quantify dose-dependent reduction in writhing episodes (baseline: 30–40 writhes/20 min in controls) .
- Carrageenan-Induced Paw Edema : Measure edema inhibition over 6 hours post-administration.
- In Vitro Models :
- COX-2 Inhibition Assay : Use recombinant enzymes to determine IC values (e.g., via fluorescence polarization).
- Cytokine Profiling : Assess IL-6 and TNF-α suppression in LPS-stimulated macrophages .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Verify compound purity (≥95% by HPLC) and stereochemical consistency (Z vs. E isomers), as impurities or isomer mixtures can skew results .
- Assay Variability : Replicate experiments across multiple cell lines (e.g., HeLa vs. MCF-7 for cytotoxicity) or animal models to identify context-dependent effects.
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiadiazolo[3,2-a]pyrimidinones) to isolate moiety-specific trends .
Q. What computational approaches are recommended for predicting solubility and bioavailability?
- Methodological Answer :
- QSAR Modeling : Use logP (calculated ~3.2) and topological polar surface area (TPSA ~110 Ų) to predict membrane permeability.
- Molecular Dynamics Simulations : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to estimate plasma half-life.
- Solubility Enhancement : Screen co-crystals or salts (e.g., hydrochloride) using thermal analysis (DSC/TGA) .
Q. How can researchers mitigate synthetic challenges in scaling up the compound?
- Methodological Answer :
- Process Optimization : Replace ethanol reflux with microwave-assisted synthesis to reduce reaction time (e.g., from 8 hours to 30 minutes) .
- Catalysis : Employ Pd/C or Ni catalysts for efficient reductive amination steps.
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity product (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
